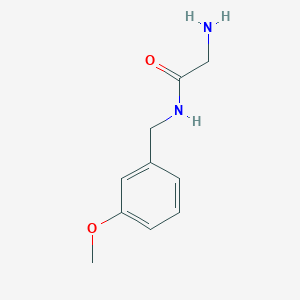

2-Amino-N-(3-methoxy-benzyl)-acetamide

Description

Chemical Name: 2-Amino-N-(3-methoxy-benzyl)-acetamide Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol Key Features:

- Aromatic substitution: 3-methoxybenzyl group attached to the acetamide nitrogen.

- Predicted physical properties: Density (1.126 g/cm³), boiling point (414.9°C), pKa (14.61) .

- Potential applications: Research interest in medicinal chemistry due to its structural similarity to bioactive acetamide derivatives (e.g., enzyme inhibitors, vasopressors) .

Properties

IUPAC Name |

2-amino-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWENKHBDMKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxy-benzyl)-acetamide typically involves the reaction of 3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-methoxybenzylamine and acetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: 3-methoxybenzylamine is added dropwise to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-methoxy-benzyl)-acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the aromatic ring, substituent groups, or heteroatom inclusion.

Table 1: Structural and Physical Property Comparison

Impact of Substituents on Properties

- Methoxy Group (Target Compound) : The 3-methoxybenzyl group enhances solubility in polar solvents due to the electron-donating methoxy group. Its high boiling point (414.9°C) suggests strong intermolecular hydrogen bonding .

- Halogenation () : Bromo and fluoro substituents alter electronic density, affecting binding affinity in enzyme inhibition or receptor interactions .

Biological Activity

2-Amino-N-(3-methoxy-benzyl)-acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.25 g/mol. The compound features an amine functional group, a methoxy group, and an acetamide moiety, which contribute to its reactivity and biological interactions.

Anticonvulsant Activity

Research indicates that compounds with similar structures to this compound exhibit anticonvulsant properties. A study on N-benzyl 2-acetamido derivatives demonstrated significant protection against maximal electroshock (MES)-induced seizures in animal models. The study found that structural modifications, including the presence of methoxy groups, can enhance anticonvulsant activity. For instance, derivatives with hydroxy and methoxy substituents showed full protection at doses as low as 100 mg/kg .

Antibacterial Properties

The antibacterial activity of related compounds has been investigated extensively. For example, derivatives containing amine groups have shown effectiveness against biofilm formation in uropathogenic Escherichia coli. This suggests that this compound may also possess similar antibacterial properties due to its amine functionality .

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as receptors or enzymes. The methoxy group may enhance binding affinity through electron-donating effects, while the amine group can participate in nucleophilic reactions . Further studies are needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound should focus on:

- In vitro and in vivo studies : To confirm its efficacy and safety profile.

- Structural modifications : To optimize pharmacological properties and reduce potential side effects.

- Mechanistic studies : To clarify the pathways through which this compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.